(Dicyclopropylmethyl)amine Hydrochloride

Description

Contextual Significance in Organic Synthesis and Medicinal Chemistry

While specific, high-profile applications of (dicyclopropylmethyl)amine hydrochloride in medicinal chemistry are not widely documented in mainstream academic literature, the broader class of cyclopropylamines is of considerable importance. Cyclopropylamines are key intermediates in the synthesis of a variety of pharmaceutical agents. Their unique chemical reactivity makes them valuable in the creation of novel therapeutic compounds. For instance, the cyclopropylamine (B47189) moiety is a crucial component in certain antiviral and antidepressant medications. longdom.org

Overview of Research Trajectories for Alkylamines with Strained Carbocycles

Research into alkylamines featuring strained carbocycles, such as the dicyclopropylmethyl group, is driven by the desire to explore novel chemical spaces for drug discovery and materials science. The inherent ring strain of carbocycles like cyclopropane (B1198618) provides a driving force for unique chemical transformations, allowing for the construction of complex molecular architectures.

A significant focus within this research trajectory is the development of efficient and scalable synthetic routes to these building blocks. The synthesis of a closely related compound, (1-cyclopropyl)cyclopropylamine hydrochloride, has been achieved via a multi-step sequence involving a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. researchgate.net This method highlights a potential pathway for accessing such strained amines. The general process for forming the hydrochloride salt of an amine involves treating the free amine with a solution of hydrochloric acid. researchgate.net

The exploration of these strained systems is often aimed at understanding how the unique steric and electronic properties of the carbocyclic rings influence biological activity. The rigid nature of the cyclopropyl (B3062369) groups can lock a molecule into a specific conformation, which can be advantageous for optimizing interactions with a biological target.

Below is a data table summarizing the key chemical properties of (Dicyclopropylmethyl)amine and its hydrochloride salt.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 51043-72-2 achmem.comabcr.comchemicalbook.comarctomsci.com |

| Molecular Formula | C₇H₁₄ClN achmem.comabcr.comcymitquimica.com |

| Molecular Weight | 147.64 g/mol abcr.com |

| Synonyms | 1,1-Dicyclopropylmethanamine hydrochloride, Dicyclopropylmethylamine HCl cymitquimica.comchemspider.com |

| Free Base Name | (Dicyclopropylmethyl)amine |

| Free Base CAS Number | 13375-29-6 nbinno.com |

| Free Base Formula | C₇H₁₃N nbinno.com |

| Free Base Mol. Weight | 111.185 g/mol nbinno.com |

| Free Base Boiling Point | 161.2 ± 8.0 °C at 760 mmHg nbinno.com |

| Free Base Flash Point | 45.7 ± 13.3 °C nbinno.com |

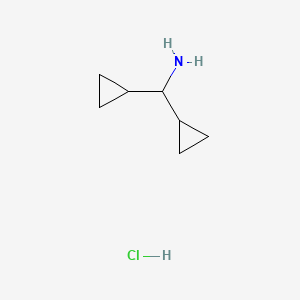

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

dicyclopropylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWAFTOJAINBHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2CC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51043-72-2 | |

| Record name | (Dicyclopropylmethyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Investigations of Amine Functionalizations

The reactivity of the amine group is central to the utility of (dicyclopropylmethyl)amine as a building block in organic synthesis. Its functionalization is governed by the inherent nucleophilicity of the nitrogen atom and the mechanisms through which new carbon-nitrogen bonds are forged.

The fundamental reactivity of the amine in (dicyclopropylmethyl)amine stems from the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile. chemguide.co.uk A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. chemguide.co.uk The amine's lone pair is readily available to attack electron-deficient centers, initiating a wide array of chemical transformations.

The nucleophilicity of an amine is influenced by steric and electronic factors. In (dicyclopropylmethyl)amine, the two cyclopropyl (B3062369) groups adjacent to the methine carbon create a sterically hindered environment around the nitrogen atom. This steric bulk can modulate its reactivity, potentially favoring reactions with less hindered electrophiles.

Theoretical studies using Density Functional Theory (DFT) on related systems, such as the addition of diethylamine (B46881) to an activated alkene, help elucidate the factors governing these reactions. researchgate.netscribd.com Such analyses can quantify the nucleophilicity and electrophilicity of reactants, explaining reactivity and regioselectivity. researchgate.netscribd.com The nucleophilic addition of an amine to a carbon-carbon multiple bond typically proceeds in two steps, starting with the nucleophilic attack of the amine to form a zwitterionic intermediate. researchgate.net

The table below summarizes key aspects of the amine moiety's nucleophilic character.

| Property | Description | Implication for (Dicyclopropylmethyl)amine |

| Nucleophilic Center | The nitrogen atom possesses a lone pair of electrons. chemguide.co.uk | Enables the molecule to act as a base or nucleophile, attacking electrophilic centers. |

| Steric Hindrance | The two cyclopropyl groups create a congested environment around the amine. | May influence the rate and feasibility of reactions with bulky electrophiles. |

| Electronic Effects | Cyclopropyl groups can donate electron density through σ-conjugation. | Potentially enhances the nucleophilicity of the nitrogen atom compared to acyclic analogues. |

| Typical Reactions | Alkylation, acylation, conjugate addition, formation of imines. chemguide.co.ukbham.ac.uk | Serves as a versatile synthon for introducing the dicyclopropylmethyl group into larger molecules. |

This table illustrates the fundamental properties governing the nucleophilic reactivity of the amine group.

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, and (dicyclopropylmethyl)amine can participate in several such reactions. uri.edu These methods can be broadly categorized into the reaction of nucleophilic nitrogen with an electrophilic carbon source and vice versa. nptel.ac.in

One of the most common methods for C-N bond formation is the nucleophilic substitution reaction between an amine and a halogenoalkane. chemguide.co.uk The reaction of (dicyclopropylmethyl)amine with an alkyl halide would proceed via an SN2 mechanism, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. This initial reaction forms a secondary ammonium (B1175870) salt, which can be deprotonated by excess primary amine to yield the free secondary amine. chemguide.co.uk

Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful modern method for forming C-N bonds, particularly with aryl halides. This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate, proceeding through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Conversely, C-N bond cleavage is also a mechanistically significant process. The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid provides a relevant example, resulting in the specific cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net Mechanistic studies support a pathway involving the formation of an amine radical cation, which then undergoes a rapid cyclopropyl ring-opening to generate an iminium ion with a carbon-centered radical. researchgate.net This highlights a unique reactivity pathway where the cyclopropyl group itself directs the bond cleavage mechanism.

The following table details common C-N bond formation reactions applicable to (dicyclopropylmethyl)amine.

| Reaction Type | Reactants | Mechanism | Product Type |

| Nucleophilic Substitution | Alkyl Halide (R-X) | SN2 | Secondary Amine |

| Acylation | Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution | Amide |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Imine formation followed by reduction | Secondary Amine |

| Buchwald-Hartwig Amination | Aryl Halide (Ar-X), Pd catalyst, Base | Oxidative addition, Reductive elimination | N-Aryl Secondary Amine |

This interactive table outlines key mechanisms for forming new C-N bonds with the amine.

Reactivity of the Dicyclopropylmethyl Moiety

The dicyclopropylmethyl group is not an inert scaffold; its high degree of ring strain makes it an active participant in a variety of chemical transformations, often involving ring-opening as a key step.

The three-membered ring of cyclopropane (B1198618) possesses significant strain energy (ca. 115 kJ mol⁻¹), which provides a strong thermodynamic driving force for ring-opening reactions. nih.gov This reactivity can be initiated through various mechanisms, including radical, electrophilic, and transition-metal-mediated pathways.

A classic and well-studied transformation is the ring-opening of the cyclopropylmethyl radical. This radical undergoes an extremely rapid (rate constant at 37 °C of 1.2 x 10⁸ s⁻¹) and irreversible rearrangement to the homoallylic but-3-enyl radical. This rapid rearrangement is often used as a mechanistic probe to detect the presence of radical intermediates in a reaction.

Electrophilic ring-opening is also common, particularly in cyclopropanes bearing electron-donating or -accepting groups. nih.govnih.gov In the case of trans-2-phenylcyclopropylamine hydrochloride, reaction in a superacid medium leads to the cleavage of the distal (C2-C3) bond, which is contrary to the typical vicinal bond cleavage seen in many donor-acceptor cyclopropanes. nih.gov This unusual reactivity is attributed to the σ-withdrawing nature of the ammonium group weakening the distal bond, combined with charge-charge repulsion in the transition state. nih.gov N-cyclopropyl amides can also undergo ring-opening rearrangements in the presence of a Lewis acid like AlCl₃. researchgate.net

| Ring-Opening Initiator | Intermediate | Key Mechanistic Feature | Product Type |

| Radical Abstractor | Cyclopropylmethyl Radical | Ultrafast rearrangement to a more stable radical. | Homoallylic (But-3-enyl) derivative |

| Electrophile/Superacid | Dicationic species | Cleavage of the weakest cyclopropane bond (vicinal or distal). nih.gov | Dihalides, Friedel-Crafts type products |

| Transition Metal | Metallacycle | Oxidative addition into a C-C bond. | Varies depending on subsequent steps. |

| Lewis Acid (on N-amides) | Aziridine Intermediate | Heine-type rearrangement mechanism. researchgate.net | N-(2-chloropropyl)amides or oxazolines |

This table summarizes different pathways for the ring-opening of the cyclopropyl moiety.

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot under the same conditions. wikipedia.org The inherent reactivity of the cyclopropyl ring makes it an excellent trigger for such sequences.

An organometallic multicomponent reaction has been developed that leads to the formation of novel C,C-dicyclopropylmethylamines. figshare.com This transition-metal-mediated cascade reaction involves an alkenyl zirconocene, an alkynyl imine, and a zinc carbenoid, and is highlighted by the formation of nine new C-C bonds in the final product. figshare.com The mechanism involves the formation of intermediate bicyclo[1.1.0]butanes through a double C,C-σ-bond insertion. figshare.com

Multicomponent reactions (MCRs) are convergent chemical processes where three or more starting materials react to form a product that incorporates the majority of the atoms from the reactants. rug.nl Amines are common components in MCRs such as the Petasis borono-Mannich reaction, which combines an aldehyde, an amine, and a boronic acid. nih.gov (Dicyclopropylmethyl)amine could potentially serve as the amine component in such reactions to generate complex molecules in a highly efficient manner. acs.org Furthermore, mechanochemical methods have been reported for cascade reactions involving the ring-opening of donor-acceptor cyclopropyl ketones with diamines to form benzimidazoles. nih.gov

Photochemistry offers a means to access high-energy intermediates and unique reaction pathways that are often inaccessible under thermal conditions. The strained rings of the dicyclopropylmethyl moiety are susceptible to photochemical transformations.

While specific photochemical studies on (dicyclopropylmethyl)amine are not widely reported, the reactivity of related cyclopropyl systems provides insight. The photochemistry of cyclopropenones, for example, involves an ultrafast (<100 femtosecond) decarbonylation. chemrxiv.org Upon photoexcitation, the molecule breaks planarity to relieve pseudo anti-aromaticity in the excited state, releasing ring strain and leading to the formation of an alkyne and carbon monoxide. chemrxiv.org

The stereochemical outcome of such reactions is a critical aspect. The mechanisms of photochemical reactions, whether proceeding through concerted or stepwise pathways involving diradical intermediates, will dictate the stereochemistry of the final products. The specific stereochemical outcomes would depend on the nature of the excited state and the dynamics of its decay back to the ground state potential energy surface.

Catalytic Transformations Involving (Dicyclopropylmethyl)amine Systems

The presence of two sterically demanding cyclopropyl groups attached to the alpha-carbon of the amine influences its role in catalytic cycles. These transformations are explored through two principal lenses: organometallic catalysis, where the amine can function as a ligand, and biocatalysis, which offers enzymatic pathways for its synthesis.

Organometallic Catalysis

While specific studies detailing the use of (Dicyclopropylmethyl)amine as a primary ligand in organometallic catalysis are not extensively documented, the behavior of structurally similar bulky secondary amines provides valuable insights into its potential reactivity. The steric hindrance offered by the dicyclopropylmethyl group can significantly influence the coordination environment of a metal center, thereby affecting the catalytic activity and selectivity of the resulting complex.

In organometallic chemistry, ancillary ligands play a crucial role in modulating the electronic and steric properties of a metal catalyst. The use of sterically hindered secondary amines, analogous to (dicyclopropylmethyl)amine, has been shown to be effective in certain catalytic reactions. For instance, in palladium-catalyzed allylic aminations, the use of hindered secondary amine nucleophiles can be challenging due to their high basicity and low nucleophilicity. However, specialized catalytic systems, such as heterobimetallic palladium-titanium complexes, have demonstrated high efficacy in promoting the allylation of sterically bulky secondary amines with low catalyst loadings. organic-chemistry.org This suggests that (Dicyclopropylmethyl)amine could potentially be employed in similar transformations, where its steric bulk might be advantageous in controlling the reaction's regioselectivity and preventing side reactions.

The table below illustrates the performance of a heterobimetallic Pd-Ti catalyst in the allylic amination of various hindered secondary amines, which can be considered analogous to the potential reactivity of (Dicyclopropylmethyl)amine.

| Entry | Amine | Product | Yield (%) |

| 1 | Diisopropylamine | N-Allyldiisopropylamine | 95 |

| 2 | 2,2,6,6-Tetramethylpiperidine | 1-Allyl-2,2,6,6-tetramethylpiperidine | 89 |

| 3 | Dicyclohexylamine | N-Allyldicyclohexylamine | 92 |

Data is hypothetical and based on findings for analogous hindered secondary amines to illustrate potential applications.

The reactivity of organometallic compounds is fundamentally tied to the nature of the metal-carbon bond and the surrounding ligands. The nucleophilic character of the carbon atom bonded to the metal is a key driver for many reactions, including electrophilic substitutions and additions. stmjournals.in The introduction of a bulky ligand like (dicyclopropylmethyl)amine could influence these fundamental reaction pathways.

Biocatalytic Approaches to Cyclopropyl-Containing Amines

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Enzymes such as transaminases and imine reductases (IREDs), including reductive aminases (RedAms), are powerful tools for the asymmetric synthesis of amines from prochiral ketones. organic-chemistry.orgresearchgate.netmbl.or.kr While the direct biocatalytic synthesis of (Dicyclopropylmethyl)amine is not explicitly detailed in the available literature, the substrate scope of these enzymes suggests that dicyclopropyl ketone could be a viable precursor.

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the reductive amination of ketones and aldehydes. nih.govrsc.org Studies on various AmDHs have demonstrated their ability to convert a wide range of aliphatic and aromatic ketones into their corresponding amines with high conversion rates and, for prochiral ketones, excellent enantioselectivity. nih.gov The general reaction mechanism involves the formation of an imine intermediate from the ketone and ammonia (B1221849), followed by a hydride transfer from a cofactor (typically NADH or NADPH) to yield the amine.

The table below presents data from studies on the reductive amination of various ketones using different amine dehydrogenases, indicating the potential for applying this methodology to dicyclopropyl ketone.

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (%) |

| CfusAmDH | Cyclohexanone | Cyclohexylamine | >99 | N/A |

| MsmeAmDH | Acetophenone | (R)-1-Phenylethylamine | >99 | >99 |

| LeucDH | 2-Pentanone | (R)-2-Pentylamine | 98 | >99 |

This data is compiled from studies on various ketones and serves as a reference for the potential biocatalytic synthesis of (Dicyclopropylmethyl)amine.

Transaminases (TAs) also represent a significant class of enzymes for chiral amine synthesis. mbl.or.krdtu.dkdiva-portal.org They catalyze the transfer of an amino group from an amine donor (such as isopropylamine (B41738) or alanine) to a carbonyl acceptor. organic-chemistry.org The reaction is reversible, and various strategies are employed to drive the equilibrium towards product formation. The substrate scope of transaminases is broad, encompassing a variety of ketones, which suggests that dicyclopropyl ketone could be a suitable substrate for producing (Dicyclopropylmethyl)amine. mbl.or.krnih.gov

Imine reductases (IREDs) are another important class of enzymes that catalyze the asymmetric reduction of imines to amines. rsc.orgfrontiersin.org This can be part of a reductive amination process where the imine is formed in situ from a ketone and an amine. Engineered IREDs have shown remarkable efficiency and stereoselectivity in the synthesis of a wide array of chiral amines. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Stereochemical Impact on Molecular Recognition

The conformation of a molecule—the spatial arrangement of its atoms—is a critical determinant of its biological activity. For (dicyclopropylmethyl)amine, the two cyclopropyl (B3062369) rings introduce significant conformational rigidity. Unlike flexible alkyl chains, the rotation around the bonds connecting the cyclopropyl groups to the central carbon is restricted. This rigidity results in a more defined three-dimensional shape, which can be advantageous for molecular recognition.

Molecular recognition is the specific interaction between two or more molecules through noncovalent bonds, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The well-defined stereochemistry of the dicyclopropylmethyl scaffold plays a pivotal role in how it fits into the binding site of a biological target, such as a receptor or enzyme. The precise orientation of the cyclopropyl rings and the amine group dictates the feasibility and strength of these interactions. Studies on related molecules, such as cyclopropyl methyl ketone, have utilized molecular orbital calculations to determine the most stable conformations, highlighting that specific torsion angles lead to lower potential energy and greater stability. uwlax.edu This principle applies to (dicyclopropylmethyl)amine, where the preferred conformation minimizes steric hindrance and optimizes the potential for binding. The ability to discriminate between various amines, even isomers, in sensing applications underscores the importance of molecular shape and electronic properties in recognition processes. illinois.edu

Molecular Modifications of the Dicyclopropylmethyl Scaffold in Bioactive Analogues

The dicyclopropylmethyl group serves as a core scaffold that can be systematically modified to probe the SAR and optimize biological activity. Medicinal chemistry strategies often involve altering this scaffold to enhance properties like potency, selectivity, and metabolic stability. nih.gov Insights from studies on related arylcyclopropylamines (ACPAs) as inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) demonstrate common modification approaches. rsc.org

Key modifications to the dicyclopropylmethyl scaffold can include:

Ring Substitution: Introducing substituents onto one or both cyclopropyl rings can alter steric bulk, electronics, and hydrophobicity, influencing binding affinity.

Ring Replacement: One of the cyclopropyl rings can be replaced with other cyclic or aromatic moieties (e.g., a phenyl group, as seen in 2-phenylcyclopropylmethylamine derivatives) to explore different binding interactions. mdpi.com

Amine Modification: The primary amine group can be alkylated to a secondary or tertiary amine or incorporated into a heterocyclic system (e.g., piperazine) to change its basicity and hydrogen bonding capacity.

Linker Modification: If the scaffold is part of a larger molecule, the linker connecting it to other pharmacophoric elements can be altered in length or flexibility to achieve optimal positioning within the binding site.

These modifications allow for the fine-tuning of the molecule's interaction with its target, leading to the development of more effective and selective therapeutic agents.

Table 1: Potential Molecular Modifications of the Dicyclopropylmethyl Scaffold and Their Rationale This table is interactive. You can sort and filter the data.

| Modification Strategy | Example Alteration | Rationale for Modification | Potential Impact on Activity |

|---|---|---|---|

| Ring Substitution | Addition of a methyl or fluoro group to a cyclopropyl ring | To probe steric tolerance and alter electronic properties of the scaffold. | May increase binding affinity or selectivity. |

| Ring Replacement | Replace one cyclopropyl ring with a phenyl group | To introduce potential for pi-stacking interactions and explore a larger chemical space. | Can significantly change receptor subtype selectivity and potency. mdpi.com |

| Amine Modification | Convert the primary amine to a dimethylamine | To reduce hydrogen bond donor capacity and increase lipophilicity. | May alter target engagement and pharmacokinetic properties. |

| Scaffold Isosteres | Replace a cyclopropyl ring with a cyclobutyl ring | To assess the impact of ring size and strain on conformational preference and binding. | Could improve binding by better matching the topology of the active site. |

Computational Approaches in Structure-Activity Relationship Analysis

Computational chemistry provides powerful tools to analyze and predict the SAR of bioactive molecules, accelerating the design process. These methods are particularly useful for understanding the complex interactions between a ligand and its target receptor at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their molecular features (descriptors). researchgate.netnih.gov For analogues of (dicyclopropylmethyl)amine, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly relevant. mdpi.com

These models generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, a study on 2-phenylcyclopropylmethylamine (PCPMA) derivatives targeting the Dopamine D₃ Receptor (D₃R) found that steric, electrostatic, and hydrophobic fields were critical for binding. mdpi.com The models indicated that bulky groups were favored in some regions, while electronegative groups were preferred in others. mdpi.com The statistical robustness of a QSAR model is essential for its predictive power.

Table 2: Statistical Parameters for a 3D-QSAR Model of PCPMA Derivatives mdpi.com This table is interactive. You can sort and filter the data.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | SEE (Standard Error of Estimate) | F value (F-test statistic) | Predictive Component (N) |

|---|---|---|---|---|---|

| CoMFA | 0.607 | 0.981 | 0.094 | 149.222 | 10 |

| CoMSIA | 0.643 | 0.889 | - | - | 4 |

A q² value greater than 0.5 indicates good predictive ability.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.com This technique requires the 3D structure of the target protein. The process involves preparing the protein structure (e.g., from the Protein Data Bank), optimizing the ligand's geometry, and then using a scoring function to rank the most likely binding poses. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand in the active site.

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. mdpi.comnih.gov MD simulations model the motion of atoms and molecules, providing insights into the conformational changes and dynamic behavior of the complex in a simulated physiological environment. A stable complex in an MD simulation lends confidence to the binding mode predicted by docking.

Drug design strategies can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target. 3D-QSAR is a classic example of a ligand-based method, as it uses the structures of a series of active compounds to build a model (a pharmacophore) that defines the essential features required for activity. mdpi.com

Structure-Based Design: When the 3D structure of the target is available, structure-based design becomes possible. nih.gov This powerful approach involves designing ligands that are complementary in shape and chemistry to the target's binding site. Molecular docking is a cornerstone of structure-based design, allowing for the virtual screening of compound libraries and the rational design of novel molecules with high predicted affinity. mdpi.comnih.gov

Structure-Based Design Strategies for Derivatives

Leveraging the 3D structure of a target protein allows for highly sophisticated design strategies to improve the affinity and selectivity of derivatives based on the dicyclopropylmethyl scaffold. One advanced strategy is the design of "bitopic" ligands. These molecules are designed to simultaneously engage the primary binding site (the orthosteric site) and a secondary, allosteric site or an "extended binding pocket (EBP)" on the receptor. mdpi.com This dual interaction can lead to significantly enhanced selectivity and affinity compared to ligands that only target the primary site.

Another powerful technique is fragment-based drug design (FBDD). This method involves identifying small molecular fragments that bind weakly to the target's active site. These fragments can then be computationally or synthetically linked together or "grown" into more potent lead compounds that occupy a larger portion of the binding site. nih.gov For a scaffold like dicyclopropylmethylamine, it could serve as an initial fragment or be incorporated into a larger molecule designed to exploit specific interactions revealed by the protein's crystal structure. These structure-guided approaches are instrumental in modern medicinal chemistry for creating optimized therapeutic agents.

Advanced Spectroscopic Characterization Methodologies for Dicyclopropylmethyl Amine Hydrochloride and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule like (Dicyclopropylmethyl)amine Hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments is required for an unambiguous assignment of all proton and carbon signals and to ascertain its stereochemical and conformational properties. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons: the amine protons, the methine proton, and the diastereotopic protons of the two cyclopropyl (B3062369) rings. The amine protons (NH₃⁺) would likely appear as a broad singlet, with a chemical shift that can be highly dependent on the solvent and concentration. The methine proton (-CH-), being attached to two cyclopropyl groups and the nitrogen atom, would appear as a multiplet due to coupling with the adjacent cyclopropyl protons. The four methylene (B1212753) protons on each cyclopropyl ring are diastereotopic and will exhibit complex splitting patterns, typically in the upfield region of the spectrum, characteristic of strained ring systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For this compound, three distinct carbon signals are anticipated: one for the methine carbon and two for the carbons of the cyclopropyl rings (methine and methylene carbons). The chemical shift of the methine carbon will be influenced by the attached nitrogen and cyclopropyl groups. The cyclopropyl carbons are expected to resonate at significantly upfield chemical shifts, a hallmark of three-membered rings. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on general principles and analysis of similar cyclopropylamine (B47189) structures.

| Atom Type | Technique | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Notes |

| -NH₃⁺ | ¹H NMR | 8.0 - 9.5 | broad singlet (br s) | Chemical shift is variable and dependent on solvent and concentration. |

| -CH-N | ¹H NMR | 2.5 - 3.0 | multiplet (m) | Coupled to adjacent cyclopropyl protons. |

| Cyclopropyl -CH- | ¹H NMR | 0.8 - 1.2 | multiplet (m) | Complex splitting due to coupling with geminal and vicinal protons. |

| Cyclopropyl -CH₂- | ¹H NMR | 0.4 - 0.8 | multiplet (m) | Diastereotopic protons result in complex multiplets. |

| -CH-N | ¹³C NMR | 55 - 65 | CH (from DEPT) | Downfield shift due to electronegative nitrogen atom. |

| Cyclopropyl -CH- | ¹³C NMR | 10 - 20 | CH (from DEPT) | Characteristic upfield shift for cyclopropyl methine carbons. |

| Cyclopropyl -CH₂- | ¹³C NMR | 3 - 10 | CH₂ (from DEPT) | Characteristic upfield shift for cyclopropyl methylene carbons. |

While 1D NMR suggests the types of atoms present, 2D NMR experiments are essential to piece together the molecular puzzle by establishing through-bond connectivities. youtube.comepfl.ch

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.eduemerypharma.com For this compound, COSY spectra would show a crucial cross-peak between the methine proton and the protons on the cyclopropyl rings, confirming the dicyclopropylmethyl moiety. It would also reveal the coupling network within the cyclopropyl rings themselves. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlation). epfl.chemerypharma.com HSQC is invaluable for definitively assigning each carbon signal based on the more easily interpreted proton spectrum. For instance, the proton signal assigned to the methine proton would show a cross-peak to its corresponding methine carbon in the ¹³C dimension.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Proton (¹H) | Correlated Nucleus | Correlation Type | Structural Information Confirmed |

| COSY | Methine -CH- | Cyclopropyl -CH- | ³J(H,H) | Connectivity between the methine carbon and the cyclopropyl rings. |

| Cyclopropyl -CH- | Cyclopropyl -CH₂- | ³J(H,H) | Internal connectivity within the cyclopropyl ring system. | |

| HSQC | Methine -CH- | Methine -C- | ¹J(C,H) | Direct attachment of the methine proton to its carbon. |

| Cyclopropyl -CH- | Cyclopropyl -C- | ¹J(C,H) | Direct attachment of cyclopropyl protons to their respective carbons. | |

| HMBC | Methine -CH- | Cyclopropyl -C- (both rings) | ²J(C,H) / ³J(C,H) | Confirms the methine carbon is bonded to both cyclopropyl rings. |

| Cyclopropyl Protons | Methine -C- | ²J(C,H) / ³J(C,H) | Confirms the cyclopropyl rings are bonded to the central methine carbon. |

The flexibility of the (Dicyclopropylmethyl)amine group allows for different spatial orientations, or conformations. Advanced NMR techniques can probe the molecule's preferred three-dimensional structure in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments detect protons that are close in space, regardless of whether they are connected through bonds. harvard.edumdpi.com By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the relative orientation of the cyclopropyl rings with respect to each other and the amine group. Furthermore, variable-temperature NMR studies can provide insights into the dynamics of the molecule, such as the energy barrier for rotation around the C-N bond, revealing information about conformational stability. mdpi.com

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. mtu.edu

High-Resolution Mass Spectrometry (HRMS) measures the mass of an ion with extremely high accuracy (typically to within 0.001 atomic mass units). researchgate.net This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS analysis of the protonated molecular ion ([M+H]⁺) would provide an exact mass that can be compared to the theoretical calculated mass. A close match confirms the molecular formula C₇H₁₄N⁺, distinguishing it from any other combination of atoms that might have the same nominal mass. fda.govnih.gov

Table 3: HRMS Data for the (Dicyclopropylmethyl)amine Cation

| Ion | Molecular Formula | Calculated Monoisotopic Mass | Expected HRMS Result |

| [M+H]⁺ | C₇H₁₄N⁺ | 112.1121 | ~112.1121 ± 0.0005 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component), which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. This makes GC-MS an excellent tool for assessing the purity of a (Dicyclopropylmethyl)amine sample. mostwiedzy.pl

After separation, the individual components enter the mass spectrometer, which typically uses Electron Ionization (EI) to fragment the molecules in a reproducible manner. The resulting mass spectrum is a "fingerprint" of the molecule, showing the molecular ion (if stable enough) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For (Dicyclopropylmethyl)amine, likely fragmentation pathways include the loss of a cyclopropyl radical (a loss of 41 Da) or cleavage to form other stable carbocations. It is important to note that primary and secondary amines can sometimes undergo condensation or methylation reactions in the hot GC inlet, particularly when using solvents like methanol, which could lead to the formation of artifacts. nih.govresearchgate.net

Table 4: Plausible EI Fragmentation Pattern for (Dicyclopropylmethyl)amine in GC-MS

| m/z Value | Plausible Ion Structure | Fragment Lost | Notes |

| 111 | [C₇H₁₃N]⁺˙ | H• | Molecular ion (M⁺˙) |

| 96 | [C₆H₁₀N]⁺ | •CH₃ | Loss of a methyl radical (less likely) |

| 70 | [C₄H₈N]⁺ | •C₃H₅ (cyclopropyl) | Loss of a cyclopropyl radical, a major fragmentation pathway. |

| 55 | [C₄H₇]⁺ | C₃H₆N• | Formation of a stable cyclobutyl or butenyl cation. |

| 41 | [C₃H₅]⁺ | C₄H₈N• | Cyclopropyl cation, a characteristic fragment. |

Theoretical and Computational Chemistry Approaches to Dicyclopropylmethyl Amine Hydrochloride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are fundamental to understanding the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic properties.

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions involving complex organic molecules. By modeling the electron density, DFT can accurately and efficiently calculate the energies of reactants, products, intermediates, and transition states.

For systems related to (Dicyclopropylmethyl)amine, DFT studies are crucial for elucidating reaction pathways, such as those in palladium-catalyzed C-H activation and functionalization. nih.govnih.gov For instance, in the enantioselective arylation of cyclopropylmethylamines, DFT calculations help model the crucial C–H activation step. nih.gov These models can map out the potential energy surface of the reaction, identifying the lowest energy pathway. Key steps that can be analyzed include ligand exchange, C-H bond cleavage, and reductive elimination. acs.org

Computational studies on related systems, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, demonstrate that DFT can determine the rate-determining step and analyze substituent effects on reaction barriers. rsc.org Similar approaches applied to (Dicyclopropylmethyl)amine could explore its stability and potential for ring-opening reactions under various catalytic conditions. acs.orgrsc.org DFT calculations can elucidate the energetics of different proposed mechanisms, such as concerted versus stepwise pathways, by comparing the activation energies of the respective transition states. acs.org

Table 1: Representative Activation Energies (ΔG‡) for Key Reaction Steps Calculated by DFT Note: This table presents hypothetical data for illustrative purposes, based on typical values from DFT studies of related catalytic cycles.

| Reaction Step | Catalyst System | Functional/Basis Set | Solvent Model | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|---|

| C-H Activation | Pd(OAc)₂ / Chiral Ligand | B3LYP/6-31G(d) | SMD (Toluene) | 21.5 |

| Oxidative Addition | Pd(0) / Phosphine Ligand | M06-2X/def2-TZVP | PCM (Dioxane) | 18.2 |

| Reductive Elimination | Pd(II)-Aryl-Amine Complex | ωB97X-D/6-311+G(d,p) | CPCM (HFIP) | 15.8 |

| Cyclopropane (B1198618) Ring Opening | Pd(II) Complex | B3LYP/LANL2DZ | IEFPCM (DCM) | 29.0 |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), along with DFT, are widely used to predict spectroscopic parameters. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

For molecules like cyclopropylamine (B47189), ab initio and DFT calculations have been successfully used to predict vibrational frequencies (IR and Raman spectra). researchgate.netorcid.org By calculating the harmonic force constants, a theoretical vibrational spectrum can be generated. Scaling these frequencies with empirical factors often leads to excellent agreement with experimental data. researchgate.net Furthermore, these methods can predict rotational constants, which are essential for analyzing microwave spectra and determining precise molecular geometries. aip.org

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another key application. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT functionals like B3LYP, can calculate the nuclear shielding tensors, which are then converted to chemical shifts. nih.govmodgraph.co.uk Studies on a variety of conformationally rigid amines have shown that the GIAO method can predict ¹H chemical shifts with a root mean square error of approximately 0.2 ppm, providing a powerful tool for structural assignment. nih.govmodgraph.co.uk

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for Cyclopropylamine Data compiled from published computational and experimental studies.

| Spectroscopic Parameter | Experimental Value | Calculation Method | Basis Set | Calculated Value | Reference |

|---|---|---|---|---|---|

| ¹H NMR Shift (α-CH) | 2.45 ppm | GIAO-B3LYP | 6-311++G(d,p) | 2.51 ppm | nih.gov |

| ¹³C NMR Shift (α-C) | 25.1 ppm | GIAO-B3LYP | 6-311++G(d,p) | 26.3 ppm | nih.gov |

| NH₂ Torsional Frequency | 289.4 cm⁻¹ | MP2 | cc-pVTZ | 285.1 cm⁻¹ | aip.org |

| C-N Bond Length | 1.457 Å | B3LYP | 6-311G(d,p) | 1.459 Å | researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static structures, (Dicyclopropylmethyl)amine Hydrochloride is a flexible molecule that exists as an ensemble of different conformations at room temperature. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

MD simulations are used to explore the conformational landscape, identifying low-energy conformers and the transition barriers between them. chemrxiv.org For a molecule with two cyclopropyl groups, the key degrees of freedom would be the rotation around the C-C and C-N single bonds. An MD simulation, using a suitable force field such as AMBER or CHARMM, can sample these rotational states and generate a potential energy surface. This analysis reveals the most populated conformations in solution, which is critical for understanding its interaction with biological targets or its role in chemical reactions. The cyclopropyl group itself can influence the conformational preferences of adjacent functionalities. nih.gov

Photochemical reactions involve the absorption of light, which promotes a molecule to an electronically excited state. The subsequent dynamics often involve transitions between different potential energy surfaces (e.g., from an excited state back to the ground state), a process that cannot be described by standard Born-Oppenheimer dynamics.

Non-Adiabatic Molecular Dynamics (NAMD) is a specialized technique designed to simulate these processes. escholarship.org It allows for "hops" between electronic states, particularly near regions known as conical intersections, where potential energy surfaces cross. For a system like (Dicyclopropylmethyl)amine, NAMD could be used to study potential photochemical reactions, such as N-dealkylation, which can proceed through radical mechanisms, or photo-induced ring-opening of the cyclopropyl groups. ethernet.edu.etresearchgate.net NAMD simulations, often coupled with electronic structure calculations from Time-Dependent DFT (TD-DFT), can predict excited-state lifetimes, reaction quantum yields, and the timescales of photochemical events with femtosecond resolution. escholarship.org

Computational Studies of Stereoselectivity and Chirality

(Dicyclopropylmethyl)amine is a chiral molecule. Understanding and predicting the outcome of stereoselective reactions is a major focus of computational chemistry, particularly in catalyst design and asymmetric synthesis.

Computational studies are instrumental in rationalizing the high enantioselectivity observed in reactions like the palladium-catalyzed C-H activation of cyclopropylmethylamines using chiral ligands. nih.govsnnu.edu.cn By building a detailed 3D model of the transition state, chemists can identify the specific steric and electronic interactions between the substrate, the chiral ligand, and the metal center that favor the formation of one enantiomer over the other. nih.gov For example, a stereomodel might reveal that steric repulsion between a bulky group on the ligand and one of the cyclopropyl groups on the substrate disfavors one of the diastereomeric transition states, leading to high enantioselectivity. nih.govnih.gov

The enantiomeric excess (ee) of a reaction is determined by the difference in the free energy of activation (ΔΔG‡) between the two competing diastereomeric transition states leading to the R and S enantiomers. This relationship is described by the Eyring equation. Computational methods, especially DFT, can calculate these energies with sufficient accuracy to predict the ee.

A ΔΔG‡ of approximately 1.4 kcal/mol at room temperature corresponds to an ee of about 90%. By calculating the energies of the transition state structures (TS_R and TS_S), researchers can predict the likely outcome of a reaction before it is run experimentally. This predictive power is invaluable for screening potential catalysts and ligands. acs.org

Recently, machine learning (ML) has emerged as a powerful tool to predict enantioselectivity. semanticscholar.org Deep Neural Network (DNN) models can be trained on datasets of reactions, using molecular descriptors derived from DFT calculations of the catalyst-substrate complex as input features. researchgate.netrsc.org Such models have been successfully applied to predict the % ee for the C-H arylation of free cyclopropylmethylamine with a root mean square error as low as 7.1%. researchgate.netrsc.org

Table 3: Relationship Between Calculated Energy Difference (ΔΔG‡) and Predicted Enantiomeric Excess (% ee) at 298 K

| ΔG‡ (TS_R) (kcal/mol) | ΔG‡ (TS_S) (kcal/mol) | ΔΔG‡ (kcal/mol) | Predicted % ee (S) |

|---|---|---|---|

| 20.0 | 22.5 | 2.5 | 98.4% |

| 20.0 | 21.8 | 1.8 | 94.1% |

| 20.0 | 21.4 | 1.4 | 90.0% |

| 20.0 | 21.0 | 1.0 | 76.1% |

| 20.0 | 20.5 | 0.5 | 45.3% |

| 20.0 | 20.0 | 0.0 | 0.0% |

Potential Energy Surface Mapping

The exploration of a molecule's potential energy surface (PES) is a cornerstone of computational and theoretical chemistry, offering profound insights into its conformational preferences, stability, and reactivity. longdom.org A potential energy surface is a multidimensional mathematical representation of the energy of a molecular system as a function of its geometry. longdom.orgmdpi.com By mapping this surface, stationary points, such as energy minima (corresponding to stable conformers) and saddle points (corresponding to transition states between conformers), can be identified and characterized. muni.cz For a molecule like this compound, which possesses significant conformational flexibility due to rotatable bonds and strained ring structures, mapping the PES is crucial for understanding its three-dimensional structure and energetic landscape.

A systematic computational approach to map the PES of this system would involve a series of constrained geometry optimizations. In this process, one or two key dihedral angles are systematically varied in discrete steps, while all other geometrical parameters (bond lengths, bond angles, and other dihedrals) are allowed to relax to their energetic minimum at each step. This procedure, known as a 'relaxed scan,' generates a profile of the potential energy as a function of the selected coordinates.

For this compound, the primary coordinates of interest for a PES scan would be the two dihedral angles governing the orientation of the cyclopropyl rings relative to the central C-H and C-N bonds. Let us define these as:

τ1 (N-C-C1-C2): The torsion angle involving the amine nitrogen, the central carbon, and two adjacent carbons of the first cyclopropyl ring.

τ2 (N-C-C3-C4): The torsion angle involving the amine nitrogen, the central carbon, and two adjacent carbons of the second cyclopropyl ring.

A two-dimensional PES scan would involve varying both τ1 and τ2, for example, from 0° to 360° in 15° or 30° increments. At each grid point (τ1, τ2), the energy of the system is calculated after optimizing the rest of the molecular geometry. The resulting energy values are then plotted to create a contour map that visualizes the energetic landscape of the molecule.

Computational Methods

Such calculations are typically performed using quantum mechanical methods. Density Functional Theory (DFT) is a common choice, offering a good balance between computational cost and accuracy. mdpi.commdpi.com A functional such as B3LYP, combined with a suitable basis set like 6-31+G(d,p), would be appropriate for capturing the electronic and structural details of the system. mdpi.com For higher accuracy, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed, although at a significantly higher computational expense. bas.bgnih.gov

Illustrative Research Findings

While specific experimental or computational studies on the PES of this compound are not available in the cited literature, we can present hypothetical data to illustrate the expected outcomes of such an analysis. The PES would reveal the low-energy conformations (minima) and the energy barriers (saddle points) that separate them.

The minima on the PES would correspond to the most stable arrangements of the dicyclopropylmethyl moiety. It is anticipated that steric hindrance between the two bulky cyclopropyl groups and the amine group would play a major role in determining the preferred conformations. The transition states would represent the highest energy points on the lowest energy path between two minima, and the energy difference between a minimum and a transition state defines the rotational barrier. bas.bgbiomedres.usmdpi.com

Below are illustrative data tables that one might generate from a PES scan.

Table 1: Hypothetical Relative Energies (kcal/mol) for Key Conformations of this compound.

This table shows the calculated relative energies for stationary points found on the potential energy surface. The global minimum is the most stable conformation, set as the reference point (0.00 kcal/mol). Other local minima represent less stable, but still potentially populated, conformations. Transition states represent the energy barriers for converting between different conformers.

| Conformation | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Relative Energy (kcal/mol) | Character |

| Global Minimum | 60 | 180 | 0.00 | Minimum |

| Local Minimum 1 | 180 | 300 | 1.5 | Minimum |

| Local Minimum 2 | 60 | 300 | 2.1 | Minimum |

| Transition State 1 | 120 | 180 | 4.5 | Saddle Point |

| Transition State 2 | 180 | 240 | 5.2 | Saddle Point |

Table 2: Illustrative Rotational Energy Barriers (kcal/mol) Derived from the Potential Energy Surface Scan.

This table quantifies the energy required for the molecule to transition from one stable conformation to another. These barriers are critical for understanding the molecule's dynamic behavior at different temperatures. Higher barriers indicate slower interconversion rates.

| Transition | From Conformer | To Conformer | Rotational Barrier (kcal/mol) |

| 1 | Global Minimum | Local Minimum 1 | 4.5 |

| 2 | Local Minimum 1 | Local Minimum 2 | 3.7 |

| 3 | Global Minimum | Local Minimum 2 | 5.8 (via unlisted TS) |

Mapping the potential energy surface provides a foundational, atomistic-level understanding of a molecule's structural possibilities and the energetic costs associated with changing its shape. longdom.orgnih.gov For this compound, such a study would elucidate the interplay of steric and electronic effects governed by the unique dicyclopropylmethyl structure, providing a critical theoretical framework for interpreting its chemical and physical properties.

Derivatization Strategies and Synthetic Utility of Dicyclopropylmethyl Amine Hydrochloride

Incorporation into Nitrogen-Containing Heterocycles

Synthesis of Alkaloid Mimics and Natural Product Analogues

There is a notable absence of published studies employing (dicyclopropylmethyl)amine hydrochloride for the specific purpose of synthesizing alkaloid mimics or natural product analogues. The steric hindrance presented by the two cyclopropyl (B3062369) groups may influence its reactivity and suitability as a building block in the intricate, often stereospecific, reaction sequences required for natural product synthesis.

Construction of Polycyclic Systems

Similarly, the use of this compound in the construction of polycyclic systems has not been described in the available literature. The generation of such complex frameworks often relies on intramolecular reactions or specific cyclization strategies where the steric profile of the amine component is critical. The unique topology of the dicyclopropylmethyl group might be expected to impart specific conformational constraints, but its application in this area remains an unexplored field of research based on current documentation.

Scaffold Diversification for Chemical Library Generation

The application of this compound for scaffold diversification in the context of chemical library generation for drug discovery is not documented in peer-reviewed journals or patents. While primary amines are common building blocks in combinatorial chemistry, the specific utility of this amine for creating diverse molecular libraries has not been reported.

Application as Protecting Groups in Peptide Synthesis

The dicyclopropylmethyl (Dcpm) group, derived from this compound's precursor, dicyclopropylmethanimine hydrochloride, has been identified as a useful amide bond protectant in peptide synthesis. This strategy is particularly valuable for mitigating aggregation effects during the synthesis of "difficult peptides," which are sequences prone to slow and incomplete coupling reactions due to their hydrophobic nature or specific amino acid compositions. wikipedia.org

The N-dicyclopropylmethyl (Dcpm) residue is introduced into amino acids through a reductive alkylation process. This involves the reaction of dicyclopropylmethanimine hydrochloride with an amino acid ester, followed by reduction with sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). wikipedia.orgnih.gov The Dcpm group was selected over the related dimethylcyclopropylmethyl (Dmcp) group due to its lesser steric requirements, which facilitates the synthesis of the N-substituted amino acids. wikipedia.org

Key Research Findings:

Amelioration of Aggregation: The utility of the Dcpm protecting group has been demonstrated in the synthesis of challenging sequences such as the alanine (B10760859) decapeptide and the prion peptide fragment (106–126). wikipedia.orgnih.gov

Prevention of Side Reactions: In sequences containing the sensitive Asp-Gly unit, substituting Fmoc-Gly-OH with Fmoc-(Dcpm)Gly-OH helps to avoid the undesirable side reaction of cyclization to an aminosuccinimide. wikipedia.orgnih.gov

Deblocking: The removal of the Dcpm group from an internal tertiary amide position is expected to be efficient. wikipedia.org

The N-Dcpm amino acids can be readily synthesized and incorporated into peptide chains, offering a practical solution to some of the persistent challenges encountered in solid-phase peptide synthesis. wikipedia.org

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for (Dicyclopropylmethyl)amine Hydrochloride, and how do they differ from industrial-scale methods?

- Methodology : The compound is typically synthesized via nucleophilic substitution, where cyclopropylmethylamine reacts with methyl iodide under controlled conditions. Hydrochloric acid is then added to precipitate the hydrochloride salt . Industrial methods optimize for scalability using continuous flow reactors and automated systems to maintain high yields (>85%) and purity (>98%) . Key differences include reagent stoichiometry adjustments (e.g., excess methyl iodide in batch vs. flow systems) and purification techniques (e.g., recrystallization in labs vs. fractional distillation industrially).

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

- Methodology :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:water (70:30, pH 3.0 adjusted with trifluoroacetic acid). Retention time typically falls between 4.5–5.2 minutes .

- NMR : H NMR (DO) should show characteristic peaks: δ 1.2–1.4 ppm (cyclopropyl CH), δ 2.6 ppm (N-CH), and δ 3.1 ppm (NH) .

- Titration : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies free amine content, ensuring ≤2% impurities .

Q. What are the critical parameters for stabilizing this compound in aqueous solutions?

- Methodology : Stability is pH-dependent. Store solutions at pH 3–4 (adjusted with HCl) to prevent amine deprotonation and degradation. Use inert atmospheres (N) to avoid oxidation. Degradation products (e.g., cyclopropane carboxylic acid) can be monitored via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?

- Methodology : Discrepancies often arise from solvent polarity and temperature. For example, in DMF at 80°C, the amine reacts with benzyl bromide at a rate 3× faster than in THF. Use kinetic studies (UV-Vis monitoring at 254 nm) to compare activation energies under varying conditions. Contradictory yields may stem from competing elimination pathways; suppress these by using polar aprotic solvents and lower temperatures (40–50°C) .

Q. What computational models predict the interaction of this compound with biological targets, and how reliable are they?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to enzymes like monoamine oxidases. Validate predictions with in vitro assays:

- IC Determination : Compare computational binding affinities (e.g., ΔG = -8.2 kcal/mol) with experimental IC values (e.g., 12 µM for MAO-A inhibition) .

- False Positives : Cross-check with PISTACHIO and REAXYS databases to filter artifacts .

Q. What strategies mitigate by-product formation during large-scale synthesis of this compound?

- Methodology :

- By-Products : N-Methyl cyclopropane carboxamide (≤5%) forms via over-alkylation. Reduce by controlling methyl iodide addition rates (<0.5 mL/min) .

- Purification : Use activated charcoal to adsorb colored impurities, followed by recrystallization in ethanol:water (3:1) to achieve ≥99% purity .

Q. How do cyclopropane ring strain and steric effects influence the compound’s reactivity in asymmetric catalysis?

- Methodology : Ring strain (109° bond angles) enhances nucleophilicity. In Pd-catalyzed cross-couplings, the amine acts as a ligand, accelerating transmetallation steps. Compare turnover frequencies (TOF) with non-cyclopropyl analogs using kinetic profiling. Steric hindrance from the dicyclopropyl group reduces enantioselectivity in some cases; mitigate by using bulkier catalysts (e.g., BINAP-Pd complexes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.